molecular formula C14H18Co B12092642 Cobalt(2+);2-ethylcyclopenta-1,3-diene

Cobalt(2+);2-ethylcyclopenta-1,3-diene

Katalognummer: B12092642
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: QRFIJTAMAHQWOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cobalt(2+);2-ethylcyclopenta-1,3-diene is a coordination compound where cobalt is in the +2 oxidation state, coordinated with 2-ethylcyclopenta-1,3-diene. This compound belongs to the class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions. These complexes have significant applications in catalysis and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylcyclopenta-1,3-diene typically involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) under retro-Diels-Alder reaction conditions . The resulting cyclopentadiene derivatives can then be coordinated with cobalt(2+) ions to form the desired complex.

Industrial Production Methods

Industrial production of cobalt(2+);2-ethylcyclopenta-1,3-diene involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process typically includes the use of cobalt salts and cyclopentadiene derivatives under controlled temperature and pressure conditions to ensure efficient coordination.

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of cobalt.

    Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(3+) complexes, while reduction may yield cobalt(0) or cobalt(1+) complexes. Substitution reactions can yield a variety of cobalt complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Cobalt(2+);2-ethylcyclopenta-1,3-diene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves the coordination of the cobalt ion with the cyclopentadiene ligand, which stabilizes the cobalt in the +2 oxidation state. The compound can undergo various catalytic cycles, where the cobalt ion facilitates the activation and transformation of substrates through coordination and redox processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Cobalt(2+);2-ethylcyclopenta-1,3-diene can be compared with other similar compounds, such as:

    Cobalt(2+);cyclopentadiene: Similar in structure but without the ethyl substitution, leading to different reactivity and stability.

    Nickel(2+);2-ethylcyclopenta-1,3-diene: Similar coordination chemistry but with nickel instead of cobalt, resulting in different catalytic properties.

    Iron(2+);2-ethylcyclopenta-1,3-diene: Another transition metal complex with similar ligands but different redox behavior and catalytic activity.

These comparisons highlight the unique properties of this compound, such as its specific redox behavior and catalytic efficiency in certain reactions .

Eigenschaften

Molekularformel

C14H18Co

Molekulargewicht

245.23 g/mol

IUPAC-Name

cobalt(2+);2-ethylcyclopenta-1,3-diene

InChI

InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2

InChI-Schlüssel

QRFIJTAMAHQWOB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.